Isoflavipucine

Descripción

Contextualization within Natural Product Chemistry

Isoflavipucine is a fungal secondary metabolite that holds a significant place in the field of natural product chemistry. It belongs to a class of compounds known as polyketide-nonribosomal peptide (PKS-NRPS) hybrids, which are synthesized by a combination of polyketide synthase and nonribosomal peptide synthetase enzymes. nih.govrsc.org These hybrid biosynthetic pathways are responsible for a wide array of structurally complex and biologically active molecules found in nature.

Fungi, particularly those of the Aspergillus genus, are renowned for their capacity to produce a diverse range of secondary metabolites. nih.gov The discovery of this compound is a direct result of genome mining efforts in these organisms, where researchers identify and characterize "orphan" biosynthetic gene clusters—genes that are present but whose corresponding metabolic products are unknown. nih.govrsc.org this compound is also classified within the pyridone family, a group of compounds that includes several fungal antibiotics and other bioactive molecules. nih.govacs.org The study of this compound and its relatives provides valuable insights into the novel enzymatic reactions and genetic organization that lead to the vast chemical diversity observed in fungal natural products.

Historical Perspective of this compound Discovery and Initial Characterization

The first scientific report on this compound appeared in 1977, authored by John A. Findlay and his colleagues. npatlas.org It was initially isolated from the culture filtrates of the fungus Aspergillus flavipes, where it was found alongside its isomer, the antibiotic flavipucine. doi.org Described as a "remarkable rearrangement product" of flavipucine, this compound was noted to be optically inactive, a distinguishing feature from the optically active flavipucine. doi.org

The initial structural elucidation of this compound was accomplished through a combination of spectroscopic and chemical methods. doi.org Analysis of its nuclear magnetic resonance (NMR), ultraviolet (UV), infrared (IR), and mass spectrometry data provided the foundational evidence for its proposed structure. A key finding was that while its mass spectrum was nearly identical to that of flavipucine, confirming the same molecular formula (C₁₂H₁₅NO₄), its UV spectrum was significantly different, indicating a distinct chromophore. doi.org Further confirmation of the structure came from chemical degradation, where acid hydrolysis of this compound yielded 3,4-dihydroxy-6-methyl-2-pyridone. doi.org More recent research has definitively linked the production of this compound to a specific PKS-NRPS hybrid gene cluster found in Aspergillus terreus, solidifying its biosynthetic origins. nih.govnih.govresearchgate.net

Relationship to Related Natural Products and Isomers

This compound as a Constitutional Isomer of Flavipucine

This compound and flavipucine are constitutional isomers, meaning they share the same molecular formula but have different atomic connectivity. doi.org Flavipucine is an antibiotic characterized by a pyridone epoxide structure. ufmg.brmdpi.com this compound is formed through a structural rearrangement of flavipucine. doi.org This relationship is supported by the observation that flavipucine can be converted into this compound through thermal isomerization, for example, by heating. x-mol.comnih.gov This transformation suggests an ionic mechanism for the interconversion rather than a radical-based one. doi.org The total synthesis of both (±)-flavipucine and its diastereoisomer (±)-isoflavipucine has also been reported. rsc.org

Dihydrothis compound and Other this compound Derivatives

Dihydrothis compound is a significant derivative of this compound, formed by the reduction of a ketone group. researchgate.net It was first synthesized in the laboratory via the hydrogenation of this compound. researchgate.net Subsequently, dihydrothis compound was also identified as a natural product, isolated from fungi such as Aspergillus terreus and Phoma sp.. nih.govresearchgate.net

The structure of dihydrothis compound contains two chiral centers, which gives rise to four possible stereoisomers. researchgate.net Research has led to the isolation of several of these stereoisomers from natural sources, including (8S, 9S)-dihydrothis compound, (8R, 9S)-dihydrothis compound, and (8S, 9R)-dihydrothis compound. researchgate.net The natural occurrence of multiple stereoisomers suggests that the biosynthetic pathway responsible for its formation is not stereospecific. researchgate.net

Propiedades

Número CAS |

61248-16-6 |

|---|---|

Fórmula molecular |

C12H15NO4 |

Peso molecular |

237.25 g/mol |

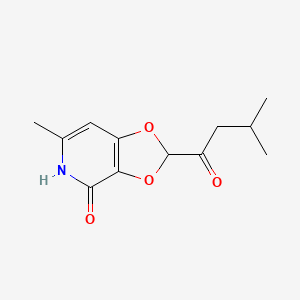

Nombre IUPAC |

6-methyl-2-(3-methylbutanoyl)-5H-[1,3]dioxolo[4,5-c]pyridin-4-one |

InChI |

InChI=1S/C12H15NO4/c1-6(2)4-8(14)12-16-9-5-7(3)13-11(15)10(9)17-12/h5-6,12H,4H2,1-3H3,(H,13,15) |

Clave InChI |

VALUPXXLHSBISM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=O)N1)OC(O2)C(=O)CC(C)C |

SMILES canónico |

CC1=CC2=C(C(=O)N1)OC(O2)C(=O)CC(C)C |

Origen del producto |

United States |

Occurrence and Distribution of Isoflavipucine in Biological Systems

Fungal Sources and Isolation Methodologies

The isolation of isoflavipucine has been reported from several fungal genera, highlighting the diverse metabolic capabilities of these microorganisms. The methodologies employed often involve multi-step extraction and purification processes to obtain the pure compound from complex fungal cultures.

The genus Aspergillus is a well-documented source of this compound. Strains of Aspergillus terreus, a fungus commonly found in soil, have been identified as producers of this compound and its precursor, dihydrothis compound. nih.govfrontiersin.org The biosynthesis of this compound in A. terreus involves a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) gene cluster. nih.govresearchgate.net A marine-derived strain of A. terreus isolated from mussels in the South China Sea was also found to possess the biosynthetic gene cluster for this compound. mdpi.com

Similarly, Aspergillus flavipes, another soil-dwelling fungus which has also been isolated as an endophyte from plants like Eucommia ulmoides, is a known producer of this compound. sciprofiles.commdpi.com Chemical investigations of metabolites from various A. flavipes strains have led to the isolation of a range of bioactive compounds, including this compound. sciprofiles.comd-nb.info The general isolation procedure from Aspergillus cultures involves fermentation on a suitable medium, such as rice or potato dextrose broth, followed by extraction of the fermented material with an organic solvent like ethyl acetate. mdpi.commdpi.comd-nb.info

Endophytic fungi, which reside within the tissues of living plants, represent a significant reservoir of novel natural products. Botryosphaeria dothidea, an endophyte isolated from various woody plants including the yew tree (Taxus mairei) and the Florida torreya (Torreya taxifolia), has been shown to produce this compound and its derivatives. acgpubs.orgnih.gov For instance, a derivative, (8S, 9R)-dihydrothis compound, was isolated from an ethyl acetate extract of B. dothidea cultured on a solid rice medium. acgpubs.orgacgpubs.org The isolation process involved growing the fungus for an extended period, followed by exhaustive extraction and subsequent chromatographic separation. acgpubs.org

The genus Phoma, another group of fungi frequently found as endophytes and plant pathogens, is also associated with this compound. microbialmemphis.commdpi.comupr.edu Genetic analysis has suggested the involvement of a specific reductase domain in the synthesis of this compound in Phoma sp. escholarship.org The isolation from these endophytic sources typically follows a similar path of cultivation, solvent extraction, and purification.

Isolation from Aspergillus Species (Aspergillus flavipes, Aspergillus terreus)

Advanced Methodologies for Natural Product Isolation

The purification of a specific natural product like this compound from a crude fungal extract is a meticulous process that relies on advanced chemical and biological techniques. These methods are designed to separate the target compound from a multitude of other metabolites.

Bioassay-guided fractionation is a key strategy used to isolate bioactive natural products, including this compound and its analogues. researchgate.netnih.gov This method involves a stepwise separation of a complex mixture, such as a fungal extract, while testing the biological activity of the resulting fractions at each step. researchgate.netscielo.br This iterative process allows researchers to focus on the most active fractions, progressively narrowing down the search until a pure, active compound is isolated. nih.gov

For example, an ethyl acetate extract of Botryosphaeria dothidea that exhibited antimalarial and phytotoxic activities was subjected to bioactivity-guided fractionation. nih.gov This process led to the isolation of a mixture containing flavipucine and other bioactive alkaloids. nih.gov The initial crude extract is typically partitioned using solvents of varying polarity, and each resulting fraction is tested. The fraction showing the desired activity is then subjected to further separation using chromatographic techniques, with each new sub-fraction being tested again. nih.govmdpi.com This ensures that the purification efforts remain focused on the compounds responsible for the observed biological effect.

Chromatography is the cornerstone of natural product isolation, enabling the separation of compounds based on their physical and chemical properties. chromatographyonline.comnih.gov A variety of chromatographic methods are employed in the purification of this compound.

A common first step after initial extraction is column chromatography , often using silica gel as the stationary phase. acgpubs.org The crude extract is loaded onto the column, and a solvent or a gradient of solvents is passed through, separating the components based on their affinity for the silica.

Flash chromatography is a rapid form of preparative column chromatography that uses pressure to speed up the separation process, making it more efficient for purifying larger quantities of material. nih.gov

For final purification and high-resolution separation, High-Performance Liquid Chromatography (HPLC) is often used. nih.govnih.gov Preparative HPLC can yield highly pure compounds by utilizing various stationary phases, such as C18 reversed-phase columns, which separate molecules based on their hydrophobicity. nih.gov These techniques, often used in combination, are essential for obtaining pure this compound from the complex chemical matrix of a fungal extract. mdpi.com

Data Tables

Table 1: Fungal Sources of this compound and its Derivatives

| Fungal Species | Compound Isolated/Identified | Source Type | Reference(s) |

|---|---|---|---|

| Aspergillus terreus | This compound, Dihydrothis compound | Soil, Marine | nih.gov, mdpi.com, frontiersin.org |

| Aspergillus flavipes | This compound | Soil, Endophyte | sciprofiles.com, mdpi.com |

| Botryosphaeria dothidea | (8S, 9R)-dihydrothis compound, Flavipucine | Endophyte | acgpubs.org, acgpubs.org, nih.gov |

Table 2: Common Chromatographic Techniques in this compound Isolation

| Technique | Principle of Separation | Role in Isolation | Reference(s) |

|---|---|---|---|

| Column Chromatography | Adsorption (Polarity) | Initial fractionation of crude extract | acgpubs.org |

| Flash Chromatography | Adsorption (Polarity) under pressure | Rapid, efficient preparative separation | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Various (e.g., Adsorption, Partition) | Final purification, high-resolution separation | nih.gov, nih.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (8S, 9R)-dihydrothis compound |

| Dihydrothis compound |

| Ethyl acetate |

| Flavipucine |

| This compound |

| Methanol |

Advanced Structural Elucidation and Stereochemical Investigations of Isoflavipucine

Spectroscopic Data Analysis for Structural Assignment

Spectroscopic techniques are fundamental in determining the structure of organic molecules like isoflavipucine. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound and its derivatives. nih.gov Both ¹H and ¹³C NMR are employed to identify the chemical environments of the hydrogen and carbon atoms, respectively. cdnsciencepub.com

In the ¹H NMR spectrum of this compound, the displacement of the C7-H proton signal to a much lower field compared to its isomer, flavipucine, is a key indicator of their structural differences. cdnsciencepub.com For dihydrothis compound, a derivative of this compound, characteristic signals in the ¹H NMR spectrum, such as those around δH 11.51, 5.94, and 2.33, suggest the presence of a 6-methylpyridinone derivative. arabjchem.org Two-dimensional NMR techniques, like ¹H-¹H COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbon atoms, which helps in piecing together the molecular structure. arabjchem.org For instance, in dihydrothis compound, COSY correlations can establish the side chain, while HMBC correlations reveal the core structure. arabjchem.org

The ¹³C NMR spectrum of this compound shows an additional sp² carbon at the expense of an sp³ carbon when compared to flavipucine, providing further evidence for its unique structure. cdnsciencepub.com

Table 1: ¹H NMR Spectroscopic Data for this compound and its Derivatives

| Proton | This compound (in CDCl₃) δ [ppm] | (8R,9S)-dihydrothis compound (in DMSO-d₆) δ [ppm] | (8S,9S)-dihydrothis compound (in DMSO-d₆) δ [ppm] |

|---|---|---|---|

| 5 | 6.15 (s) | 6.01 (s) | 6.01 (s) |

| 7 | 6.10 (s) | - | - |

| 8 | - | 3.91 (d, 3.5) | 3.85 (d, 8.0) |

| 9 | - | 3.25 (m) | 3.45 (m) |

| 10 | 1.92 (m) | 1.41 (m), 1.33 (m) | 1.45 (m), 1.35 (m) |

| 11 | - | 1.65 (m) | 1.68 (m) |

| 12 | 0.95 (d, 6.5) | 0.85 (d, 6.5) | 0.88 (d, 6.5) |

| 13 | 0.95 (d, 6.5) | 0.82 (d, 6.5) | 0.85 (d, 6.5) |

| 14 | 2.28 (s) | 2.13 (s) | 2.13 (s) |

Data sourced from multiple scientific reports. cdnsciencepub.comarabjchem.org

Table 2: ¹³C NMR Spectroscopic Data for this compound and its Derivatives

| Carbon | This compound (in CDCl₃) δ [ppm] | (8R,9S)-dihydrothis compound (in DMSO-d₆) δ [ppm] | (8S,9S)-dihydrothis compound (in DMSO-d₆) δ [ppm] |

|---|---|---|---|

| 2 | 164.5 | 164.2 | 164.3 |

| 3 | 108.8 | 108.5 | 108.6 |

| 4 | 174.4 | 174.1 | 174.2 |

| 5 | 98.2 | 97.8 | 97.9 |

| 6 | 158.1 | 157.8 | 157.9 |

| 7 | 143.5 | - | - |

| 8 | 199.8 | 75.1 | 74.8 |

| 9 | - | 45.2 | 44.9 |

| 10 | 44.8 | 24.1 | 24.2 |

| 11 | 24.2 | 22.8 | 22.9 |

| 12 | 22.5 | 21.5 | 21.6 |

| 13 | 22.5 | 23.1 | 23.2 |

| 14 | 18.9 | 18.5 | 18.6 |

Data sourced from multiple scientific reports. cdnsciencepub.comarabjchem.org

Mass Spectrometry (MS) Techniques in Elucidation and Molecular Formula Determination

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. wikipedia.org High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. arabjchem.orgacgpubs.org For instance, the molecular formula of a dihydrothis compound derivative was established as C₁₂H₁₇NO₄ based on its HR-ESI-MS data. arabjchem.org

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The mass spectrum of this compound is practically indistinguishable from that of flavipucine, confirming their isomeric relationship. cdnsciencepub.com A base peak at m/z 152 in the mass spectrum of this compound affirms the presence of an isobutyl ketone moiety. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and provides information about the chromophores present. msu.edu A chromophore is the part of a molecule responsible for its color. The UV spectrum of this compound shows absorption maxima (λmax) at approximately 221 and 307 nm, which is substantially different from its isomer, flavipucine, indicating a different conjugated system. cdnsciencepub.com This difference in the chromophore is a key piece of evidence for the structural distinction between the two isomers. cdnsciencepub.com For dihydrothis compound, the UV spectrum exhibits characteristic absorption bands at λmax 306 and 254 nm, also indicating the presence of a conjugated system. arabjchem.org

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound and its derivatives.

Circular Dichroism (CD) Spectroscopy and Quantum-Chemical Calculations

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. arabjchem.orgacgpubs.org The resulting CD spectrum is unique to a specific stereoisomer. The absolute configuration of dihydrothis compound derivatives has been determined by comparing their experimental CD spectra with quantum-chemically calculated spectra. acgpubs.org For example, the CD spectrum of (8S, 9R)-dihydrothis compound showed positive Cotton effects at specific wavelengths, which matched the calculated spectrum for that particular stereoisomer. acgpubs.org Similarly, the absolute configuration of (8S, 9S)-dihydrothis compound was confirmed by the agreement between its experimental CD spectrum and the previously reported spectral pattern. acgpubs.org

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. cdnsciencepub.com For several derivatives of this compound, such as (8R,9S)-dihydrothis compound and (8S,9S)-dihydrothis compound, single-crystal X-ray analysis has been successfully performed. arabjchem.org The analysis not only confirms the molecular structure and connectivity but also provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. arabjchem.orgacgpubs.org The crystallographic data for these compounds are often deposited in crystallographic databases for public access. arabjchem.org

Comparative Structural Analysis with Isomeric and Analogous Compounds

The structural elucidation of this compound is significantly enhanced by comparing its spectroscopic and physical properties with those of its isomers and analogs. These comparisons provide crucial insights into the fine details of its three-dimensional structure and stereochemistry. Key compounds for this comparative analysis include its structural isomer, flavipucine, and its dihydro-derivatives.

This compound vs. Flavipucine

This compound and flavipucine are structural isomers, sharing the same molecular formula, C₁₂H₁₅NO₄, but differing in the arrangement of their atoms. cdnsciencepub.comnpatlas.org Flavipucine, an antibiotic metabolite isolated from Aspergillus flavipes, can be converted into this compound through a remarkable thermal rearrangement. cdnsciencepub.comcdnsciencepub.comingentaconnect.com Heating crystalline flavipucine at 138-140°C results in a 30% yield of this compound. cdnsciencepub.com This transformation highlights a close structural relationship, yet the two compounds exhibit distinct physical and spectral properties.

A primary distinction lies in their optical activity. Flavipucine is optically active, whereas this compound is reported to be optically inactive. cdnsciencepub.com The structural difference responsible for these distinct properties is the position of a double bond within the pyridione ring system. In flavipucine, the double bond is located between C5 and C6, whereas in this compound, it is found between C6 and C7. This shift creates a new chromophore in this compound, leading to a significantly different ultraviolet (UV) spectrum compared to flavipucine. cdnsciencepub.com

The structural variance is further confirmed by detailed analysis of their Nuclear Magnetic Resonance (NMR) spectra. While the ¹H NMR spectra are remarkably similar, a key difference is the chemical shift of the proton at C7. In flavipucine, this proton signal appears around δ 3.80, whereas in this compound, it is shifted significantly downfield to δ 6.04, which is consistent with its attachment to an sp²-hybridized carbon. cdnsciencepub.com

Further evidence comes from ¹³C NMR spectroscopy. The spectrum of this compound shows an additional sp² carbon signal at δ 143.5 ppm at the expense of an sp³ carbon signal at δ 60.0 ppm present in the flavipucine spectrum, corroborating the difference in the core structure. cdnsciencepub.com

Table 1: Comparative Spectroscopic and Physical Data of this compound and Flavipucine

| Property | This compound | Flavipucine | Reference(s) |

| Molecular Formula | C₁₂H₁₅NO₄ | C₁₂H₁₅NO₄ | cdnsciencepub.com |

| Melting Point | 166-171 °C | 130-131 °C | cdnsciencepub.com |

| Optical Activity [α]D | 0° (in 95% EtOH) | Optically Active | cdnsciencepub.com |

| UV λmax (EtOH) | 221 nm, 307 nm | Substantially Different | cdnsciencepub.com |

| ¹H NMR (C7-H) | δ 6.04 | δ 3.80 | cdnsciencepub.com |

| Key ¹³C NMR Signal | δ 143.5 (sp²) | δ 60.0 (sp³) | cdnsciencepub.com |

| Mass Spectrum | Practically Indistinguishable | Practically Indistinguishable | cdnsciencepub.com |

Dihydrothis compound Derivatives

Analogous compounds such as dihydroisoflavipucines, which are reduction products of this compound, also provide valuable stereochemical information. Dihydroisoflavipucines possess two chiral centers at C-8 and C-9, leading to the possibility of four stereoisomers. acgpubs.org The isolation and characterization of these stereoisomers, such as (8S, 9R)-dihydrothis compound, (8S, 9S)-dihydrothis compound, and (8R, 9S)-dihydrothis compound, from natural sources have been reported. acgpubs.org

Table 2: Characterization Data for (8S, 9R)-Dihydrothis compound

| Analysis Type | Data | Reference(s) |

| Molecular Formula | C₁₂H₁₈NO₄ | acgpubs.org |

| HRESIMS [M+H]⁺ | m/z 240.12262 | acgpubs.org |

| Optical Rotation [α]D | -4.0° (c 0.025, MeOH) | acgpubs.org |

| ECD (MeOH) λmax (Δε) | 185 (20.83), 201 (0.12), 215 (2.03) nm | acgpubs.org |

The comparative analysis with flavipucine definitively establishes the core structural framework of this compound, while the study of its dihydro-derivatives provides deeper insight into the stereochemical nuances of the molecule and its analogs.

Biosynthetic Pathways and Genetic Determinants of Isoflavipucine

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Systems in Isoflavipucine Biosynthesis

The fundamental framework of this compound is assembled by a hybrid megaenzyme that combines features of both polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). rsc.org These PKS-NRPS systems are multifunctional proteins that build complex molecules in a stepwise, assembly-line fashion. nih.govfrontiersin.org The PKS portion is responsible for creating a polyketide chain through the iterative condensation of small carboxylic acid units, while the NRPS module incorporates amino acids into the growing structure. rsc.org This fusion of two powerful biosynthetic logics allows for the creation of a diverse array of natural products, including this compound. rsc.org

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster. In the sequenced genome of Aspergillus terreus NIH 2624, a known producer of this compound, only one hybrid PKS-NRPS gene, designated ATEG_00325.1, has been identified. frontiersin.orgnih.gov Genome mining studies and subsequent expression analyses have linked this specific gene and its surrounding genomic neighborhood to the production of this compound and the related compound dihydrothis compound. frontiersin.orgresearchgate.net

Reverse transcription-polymerase chain reaction (RT-PCR) analysis under conditions that induce this compound production revealed that the biosynthetic gene cluster likely comprises five key genes. frontiersin.orgresearchgate.net These are:

ATEG_00325.1 : The core PKS-NRPS hybrid synthase. frontiersin.orgresearchgate.net

ATEG_00326.1 : A putative transcription factor gene, likely involved in regulating the expression of the cluster. frontiersin.orgresearchgate.net

ATEG_00329.1 and ATEG_00330.1 : Genes with functions yet to be fully elucidated but co-expressed with the main synthase. frontiersin.orgresearchgate.net

ATEG_00331.1 : A gene predicted to encode a major facilitator superfamily (MFS) transporter, possibly for exporting the final product out of the cell. researchgate.net

The discovery of this cluster was facilitated by genome mining approaches that specifically searched for PKS-NRPS genes and was confirmed by observing the co-expression of these adjacent genes. researchgate.net

The megasynthase encoded by ATEG_00325.1 is the central enzyme responsible for the core synthesis of this compound. frontiersin.orgnih.gov It possesses a complex domain architecture typical of a fungal iterative PKS-NRPS hybrid. The proposed domain organization is Ketosynthase (KS) - Acyltransferase (AT) - Dehydratase (DH) - C-Methyltransferase (CMeT) - pseudo-Ketoreductase (ΨKR) - inactive Enoylreductase (ER⁰) - inactive Ketoreductase (KR⁰) - Acyl Carrier Protein (ACP) - Condensation (C) - Adenylation (A) - Thiolation (T) - Reductase (R). researchgate.net

The PKS module is predicted to synthesize a non-reduced triketide. researchgate.net The NRPS module is responsible for activating and incorporating an amino acid. nih.gov Isotopic labeling experiments have confirmed that L-leucine is the amino acid incorporated into the this compound structure. nih.gov The adenylation (A) domain of the NRPS module specifically recognizes and activates L-leucine. nih.gov The reductase (R) domain at the C-terminus is believed to catalyze the release of the final product from the enzyme. researchgate.netescholarship.org Interestingly, when the NRPS module of ATEG_00325.1 was expressed independently, it unexpectedly synthesized thiopyrazines, highlighting a latent biosynthetic potential that is channeled towards this compound production when part of the intact PKS-NRPS enzyme. frontiersin.orgnih.gov

Identification and Characterization of Gene Clusters (e.g., in A. terreus NIH 2624)

Proposed Biosynthetic Intermediates and Enzymatic Transformations

The assembly of this compound from basic building blocks involves a proposed sequence of enzymatic reactions, starting with the formation of a linear molecule that undergoes significant modification.

The biosynthesis is initiated by the PKS-NRPS hybrid enzyme (ATEG_00325.1). The PKS portion is thought to produce a triketide polyketide chain. researchgate.net This polyketide is then passed to the NRPS module, which condenses it with L-leucine. researchgate.netnih.gov The hybrid PKS-NRPS synthesizes and ultimately releases a linear precursor. researchgate.net This precursor (compound 49 in some literature) is then believed to undergo cyclization to form the core heterocyclic ring structure of the molecule. researchgate.net The exact mechanism of release from the enzyme, whether through reduction by the R domain or another form of cyclization, is a subject of detailed investigation. researchgate.net

Following the formation of the initial heterocyclic core, the molecule undergoes further "tailoring" modifications to yield the final this compound structure. A key proposed step is a rearrangement. researchgate.net Synthetic studies have shown that a plausible precursor molecule can be chemically rearranged to this compound, lending support to the hypothesis that a similar enzymatic rearrangement occurs in the biosynthetic pathway. researchgate.net These post-PKS-NRPS modifications are crucial for generating the final, stable structure of the natural product.

Linear Precursor Formation and Heterocyclization

Transcriptional Regulation and Environmental Influences on this compound Biosynthesis

The production of secondary metabolites like this compound is tightly regulated at the transcriptional level and can be significantly influenced by environmental cues. mdpi.comnih.gov The fungus does not produce these compounds constitutively; instead, their synthesis is often triggered in response to specific developmental stages or external stimuli. mdpi.com

The this compound gene cluster in A. terreus contains its own regulatory gene, ATEG_00326.1, which is predicted to be a transcription factor. frontiersin.orgresearchgate.net However, activating this single regulator alone was found to be insufficient to induce production, suggesting a more complex regulatory network. researchgate.net The discovery of this compound production was ultimately achieved by monitoring gene expression across a wide range of environmental conditions. researchgate.net

The biosynthesis of many fungal secondary metabolites is known to be regulated by the availability of specific amino acids. mdpi.com For instance, in Aspergillus terreus, the production of certain compounds is regulated by asparagine or methionine. mdpi.com Given that L-leucine is a direct precursor for this compound, its availability could be a key environmental signal influencing the activity of the biosynthetic pathway. nih.govmdpi.com Generally, environmental factors such as nutrient availability, temperature, and pH can have profound effects on the expression of secondary metabolite gene clusters, forming a complex web of control that determines when and how much this compound is produced. d-nb.infooliptek.comresearchgate.net

Impact of Nutrient Availability (e.g., specific amino acids, glucose)

The biosynthesis of this compound is highly sensitive to the presence of specific nutrients. The availability of certain amino acids is known to activate the formation of this phytotoxin. Conversely, the presence of glucose acts as a strong repressor of the biosynthetic pathway. researchgate.net This repression is mediated by the carbon catabolite repressor CreA, which overrides the positive-acting factors that would otherwise initiate this compound synthesis. nih.gov

Research on various fungi has consistently shown that nutrient availability is a critical factor in regulating secondary metabolite production. escholarship.org For instance, in Aspergillus terreus, the biosynthesis of this compound is specifically regulated by the presence of asparagine. mdpi.com This highlights the role of individual amino acids in triggering the expression of specific secondary metabolite gene clusters. The limitation of essential nutrients like nitrogen or phosphorus can also promote the production of certain toxins in other organisms. mdpi.com

The following table summarizes the influence of different nutrient sources on the production of this compound and related fungal metabolites.

| Nutrient Source | Effect on this compound Production | Organism | Reference |

| Specific Amino Acids | Activation | Aspergillus terreus | researchgate.net |

| Asparagine | Regulation | Aspergillus terreus | mdpi.com |

| Glucose | Strong Repression | Aspergillus terreus | researchgate.netnih.gov |

pH Effects on Pathway Activation

In addition to nutrient availability, the pH of the growth medium plays a crucial role in the activation of the this compound biosynthetic pathway. An alkaline pH environment has been shown to stimulate the production of this compound. researchgate.netnih.gov This effect is often mediated by transcription factors like PacC, which is a key regulator of gene expression in response to ambient pH in many filamentous fungi. nih.gov The influence of pH on secondary metabolite production is a well-documented phenomenon. For example, in the production of soy protein isolates, a higher pH can lead to increased extraction and conversion of related isoflavones. researchgate.net

The table below illustrates the effect of pH on the production of this compound.

| pH Condition | Effect on this compound Production | Reference |

| Alkaline pH | Stimulation | researchgate.netnih.gov |

Chemical Synthesis and Derivatization Strategies for Isoflavipucine

Total Synthesis Approaches for Isoflavipucine and its Racemic Forms

The total synthesis of this compound, particularly its racemic form, has been accomplished through innovative and efficient chemical strategies. A notable approach has been the development of a biomimetic synthesis that mirrors plausible biosynthetic pathways.

Key Synthetic Transformations (e.g., Regioselective Darzens Reaction, Thermal Isomerization)

A key breakthrough in the synthesis of this compound was the utilization of a regioselective Darzens reaction. This reaction, between isobutyl glyoxal and an α-bromo-β-ketoamide, serves as a crucial step in constructing the core structure of the molecule. Current time information in Bangalore, IN. This transformation is pivotal in creating the epoxyimide intermediate necessary for the subsequent formation of the pyridone ring.

The synthesis of (±)-isoflavipucine is intricately linked to the synthesis of its diastereoisomer, (±)-flavipucine. researchgate.net The synthetic route typically first yields (±)-flavipucine, which is then converted to (±)-isoflavipucine through a thermal isomerization process. Current time information in Bangalore, IN.cdnsciencepub.com This isomerization can also be facilitated by treatment with aqueous sodium carbonate, although less efficiently. semanticscholar.org The thermal rearrangement underscores the close chemical relationship between these two isomers.

A biomimetic synthesis has been reported that successfully yields (±)-flavipucine, which is then thermally isomerized to (±)-isoflavipucine. Current time information in Bangalore, IN.cdnsciencepub.com This approach highlights the efficiency of employing key reactions that are thought to mimic the natural production of these compounds in fungi.

| Key Transformation | Description | Relevance to this compound Synthesis |

| Regioselective Darzens Reaction | A condensation reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). In this context, it involves isobutyl glyoxal and an α-bromo-β-ketoamide. Current time information in Bangalore, IN. | Forms the crucial epoxyimide intermediate, which is a precursor to the pyridone ring of the flavipucine scaffold. Current time information in Bangalore, IN. |

| Thermal Isomerization | A process where a molecule is converted into an isomer by the application of heat. | Converts the initially synthesized (±)-flavipucine into its more stable diastereoisomer, (±)-isoflavipucine. Current time information in Bangalore, IN.cdnsciencepub.comsemanticscholar.org |

Biomimetic Synthesis Principles Applied to this compound

The application of biomimetic principles has been a cornerstone in the successful synthesis of this compound. Current time information in Bangalore, IN. This strategy involves designing a synthetic route that is inspired by the presumed biosynthetic pathway of the natural product. The key step in the biomimetic synthesis of (±)-isoflavipucine is the regioselective Darzens reaction, which is believed to be a plausible step in its natural formation. Current time information in Bangalore, IN. This approach not only provides an efficient route to the target molecule but also offers insights into how these complex structures might be assembled in nature. The synthesis of (±)-flavipucine from an epoxyimide, followed by its thermal conversion to (±)-isoflavipucine, further exemplifies the power of this bio-inspired strategy. Current time information in Bangalore, IN.cdnsciencepub.com

Semisynthetic Routes to this compound Derivatives (e.g., Dihydrothis compound)

Semisynthetic approaches, starting from naturally or synthetically obtained this compound, have been employed to generate derivatives. A prominent example is the synthesis of dihydrothis compound. This derivative is produced through the reduction of this compound. acgpubs.org Specifically, the ketone group in the isovaleryl side chain of this compound is reduced to a hydroxyl group.

Dihydrothis compound has also been isolated as a natural product from various fungal sources, including Botryosphaeria dothidea. acgpubs.orgescholarship.org The isolation of different stereoisomers of dihydrothis compound from nature suggests that the biosynthetic pathway for its formation may not be strictly stereospecific. escholarship.org The chemical synthesis of dihydrothis compound from this compound provides a means to access this and potentially other derivatives for further study. researchgate.net

Development of Synthetic Analogues for Structure-Activity Relationship Studies

The development of synthetic analogues of this compound is crucial for understanding its structure-activity relationships (SAR), which can guide the design of new compounds with improved biological profiles. While extensive SAR studies on a wide range of this compound analogues are not widely reported, some research has been conducted on flavipucine and its derivatives, which provides valuable insights.

A study evaluating the antibacterial and cytotoxic activity of flavipucine and some of its derivatives, including phenylflavipucine, revealed that the pyridione epoxide moiety is a key pharmacophore for antibacterial activity against Bacillus subtilis. researchgate.net Flavipucine itself demonstrated cytotoxic activity against several cancer cell lines. researchgate.net Interestingly, no significant differences in the biological activity were observed between the racemic mixture and the individual enantiomers of flavipucine. researchgate.net

Biological Activities and Mechanistic Insights of Isoflavipucine and Analogues in Vitro Studies

In Vitro Anti-protozoal Activities

In vitro studies have revealed the potential of isoflavipucine and its analogues as anti-protozoal agents, demonstrating activity against a range of parasites.

Antitrypanosomal Activity

Research has shown that this compound and related compounds exhibit activity against Trypanosoma species, the protozoan parasites responsible for trypanosomiasis. A study investigating endophytic fungi from cacao and coffee plants reported that flavipucine, a related compound, displayed antitrypanosomal activity. nih.gov Specifically, compounds isolated from these fungi, including flavipucine, showed activity against Trypanosoma cruzi with IC₅₀ values ranging from 0.92 to 32 μM. nih.gov

Antileishmanial Activity

This compound and its analogues have also been evaluated for their efficacy against Leishmania parasites. In a study screening natural products from endophytic fungi, flavipucine was among the compounds that demonstrated antileishmanial activity against Leishmania donovani. nih.gov The isolated compounds, including flavipucine, exhibited IC₅₀ values in the range of 0.92 to 32 μM. nih.gov

Antiplasmodial Activity

The antiplasmodial potential of this compound and its analogues has been a subject of investigation. Dothilactaene B, a γ-lactam alkaloid structurally related to this compound, exhibited moderate in vitro antiplasmodial activity with a high selectivity index. researchgate.netresearchgate.net However, its instability was noted as a potential drawback for further development as an antimalarial lead. researchgate.netresearchgate.net The antiplasmodial activity of these compounds is of interest as some phytotoxins are known to target metabolic pathways in the apicoplast of Plasmodium parasites, which are similar to plant cell plastids. researchgate.net

In Vitro Cytotoxic Activities against Specific Cell Lines

The cytotoxic effects of this compound and its analogues have been profiled against various cancer cell lines and non-neoplastic cells to determine their potential as anticancer agents and to understand their selectivity.

Profiling Against Cancer Cell Lines

Flavipucine, a closely related analogue of this compound, has demonstrated significant cytotoxic activity against several cancer cell lines. researchgate.netresearchgate.net Notably, its cytotoxicity against human leukemia HL-60 cells was found to be as potent as that of SN-38, the active metabolite of the chemotherapy drug irinotecan. researchgate.netresearchgate.net The IC₅₀ value for flavipucine against HL-60 cells was reported to be 1.8 µM. researchgate.net An isomeric mixture of phytotoxins, including flavipucine, also showed moderate cytotoxicity against a panel of cell lines. researchgate.net

Table 1: In Vitro Cytotoxic Activity of Flavipucine Against Cancer Cell Lines

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| Human Leukemia (HL-60) | Flavipucine | 1.8 | researchgate.net |

Selectivity in Cytotoxicity (e.g., against non-neoplastic cells)

A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells over healthy, non-neoplastic cells. bmglabtech.com Studies on flavipucine have shown a degree of selectivity in its cytotoxic action. researchgate.netresearchgate.net While exhibiting strong cytotoxicity against human leukemia HL-60 cells, its activity against non-neoplastic HEK293 cells and human normal MRC-5 cells was weaker than that of SN-38. researchgate.netresearchgate.net This suggests a potential therapeutic window, where the compound is more harmful to cancer cells than to normal cells. researchgate.netresearchgate.net It is also worth noting that no significant differences in the biological activity were observed between the racemates and enantiomers of flavipucine. researchgate.netresearchgate.net

Phytotoxic Effects and Plant-Fungal Interactions

This compound is a mycotoxin produced by various fungal species, and its presence is often linked to the interactions between these fungi and their plant hosts. researchgate.netnih.gov As a secondary metabolite, this compound is implicated in the pathogenic or endophytic lifestyle of these fungi, with studies demonstrating its potent phytotoxic activity. researchgate.netolemiss.edu

Research has shown that this compound is produced by endophytic fungi such as Botryosphaeria dothidea, which has been isolated from seeds of diseased plants like Torreya taxifolia. researchgate.netolemiss.edu Endophytes are organisms that live within plant tissues, and their interactions with the host can range from mutualistic to pathogenic. jabonline.infrontiersin.org The production of phytotoxic compounds like this compound by an endophyte suggests a role in mediating the plant-fungus relationship, potentially contributing to disease symptoms observed in host plants. researchgate.net Dothiorella species, for instance, are fungal plant pathogens associated with grapevine dieback, and the symptoms they cause suggest the involvement of phytotoxic metabolites in their infection mechanisms. researchgate.net

The biosynthesis of this compound in fungi like Aspergillus terreus is a highly regulated process, indicating its importance in the fungus's ecological strategy. nih.gov Studies have revealed that the formation of this phytotoxin is activated by the presence of specific amino acids and stimulated by alkaline pH conditions. nih.gov Conversely, its production is strongly repressed by glucose, a mechanism known as global carbon catabolite repression. nih.gov This regulatory complexity underscores the compound's specific role in the fungal life cycle, likely tied to particular nutritional or environmental cues encountered during interaction with a plant host. jabonline.infrontiersin.org

In laboratory bioassays, this compound and its isomers have demonstrated significant phytotoxicity. An isomeric mixture containing flavipucine showed strong phytotoxic effects against both a representative dicotyledonous plant (lettuce, Lactuca sativa L.) and a monocotyledonous plant (bentgrass, Agrostis stolonifera L.). olemiss.eduufmg.br This broad-spectrum activity suggests that this compound can disrupt fundamental processes common to a wide range of plants. ufmg.br

Table 1: Summary of In Vitro Phytotoxic Activity of this compound and Related Isomers

| Test Organism | Compound(s) | Observed Effect | Reference |

|---|---|---|---|

| Lettuce (Lactuca sativa L.) - Dicot | Isomeric mixture of flavipucine and FRT-A | Strong phytotoxicity | olemiss.eduufmg.br |

Proposed Molecular Targets and Mechanisms of Action (In Vitro)

While the precise molecular targets of this compound in plants have not been definitively elucidated, research into its biosynthesis and related biological activities provides insights into its potential mechanisms of action. researchgate.netnih.gov

The molecular basis for the biosynthesis of this compound has been traced to an orphan polyketide-nonribosomal-peptide synthetase (PKS-NRPS) gene cluster in fungi such as Aspergillus terreus. nih.govnih.gov PKS-NRPS are large, multifunctional enzymes that assemble complex natural products from simple precursors. frontiersin.org The identification of this biosynthetic pathway is a critical mechanistic insight, revealing that this compound belongs to a class of metabolites known for their diverse and potent biological activities. nih.govfrontiersin.org Gene inactivation and stable isotope labeling experiments have been instrumental in unveiling the molecular foundations of its synthesis. nih.gov

A prominent hypothesis for this compound's mechanism of action stems from the observation that some phytotoxins target metabolic pathways within plant plastids. researchgate.net These pathways are analogous to those found in the apicoplast organelle of Plasmodium parasites. researchgate.netolemiss.edu Since extracts containing this compound's isomer, flavipucine, have shown antiplasmodial activity, it is proposed that the phytotoxic effects may result from the inhibition of similar plant-like metabolic pathways in the plastids of plant cells. researchgate.netolemiss.edu However, direct in vitro studies confirming the specific plant enzymes or pathways inhibited by this compound are still needed.

Computational studies involving related compounds isolated from the same fungal extracts have explored potential molecular targets. For instance, molecular docking simulations have been used to investigate interactions with enzymes like cruzipain from Trypanosoma cruzi and 3-mercaptopyruvate sulfurtransferase (3MST) from Leishmania donovani to understand antiprotozoal activities. nih.govmdpi.com While these studies did not directly assess this compound's phytotoxic targets, they highlight a methodological approach that could be applied to identify its protein targets in plants. mdpi.comscilit.com The pyridione epoxide moiety, a key structural feature of flavipucine, has been identified as a potential pharmacophore for antibacterial activity, suggesting this part of the molecule is crucial for its biological function, which may extend to its phytotoxicity. researchgate.net

Table 2: Summary of Mechanistic Insights for this compound

| Area of Investigation | Finding/Hypothesis | Implication for Mechanism of Action | Reference |

|---|---|---|---|

| Biosynthesis | Synthesized by a Polyketide-Nonribosomal-Peptide Synthetase (PKS-NRPS) gene cluster. | Belongs to a class of metabolites with potent and specific biological activities. | nih.govnih.gov |

| Proposed Target | May inhibit plant-like metabolic pathways in plastids. | The mechanism could be analogous to the antiplasmodial activity observed in related compounds that target the apicoplast. | researchgate.netolemiss.edu |

| Structural Feature | The pyridione epoxide moiety is a potential pharmacophore. | This chemical group is likely essential for the compound's biological activity. | researchgate.net |

Analytical Methodologies for Isoflavipucine Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the purification and analysis of isoflavipucine from crude extracts of fungal cultures.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the bioassay-guided isolation and purification of this compound. researchgate.net Researchers have successfully employed both normal-phase and reversed-phase HPLC to separate this compound and its derivatives from complex mixtures. For instance, in one study, fractions from a silica gel column were further purified using reversed-phase HPLC (RP-HPLC) with a water-methanol mobile phase to yield pure this compound. arabjchem.org The separation of this compound's diastereomers, such as dihydrothis compound, has been achieved using achiral stationary phases, while chiral stationary phases have enabled the separation of all four stereoisomers. researchgate.net In a specific application, semi-preparative HPLC using a C18 column with a mobile phase of 60% acetonitrile in water was used to afford pure (8S, 9R)-dihydrothis compound. acgpubs.org

Table 1: HPLC Parameters for this compound and Derivative Separation

| Compound | HPLC Column | Mobile Phase | Retention Time (min) | Reference |

|---|---|---|---|---|

| (8R,9S)-dihydrothis compound | Not specified | H₂O—MeOH (50:50, v/v) | 65.66 | arabjchem.org |

| Conformational Isomer of (8R,9S)-dihydrothis compound | Not specified | H₂O—MeOH (50:50, v/v) | 70.97 | arabjchem.org |

| (8S, 9R)-Dihydrothis compound | YMC-Pack ODS-A C18 (10 mm × 250 mm, 5 μm) | 60% CH₃CN-H₂O | 34.5 | acgpubs.org |

| Stereoisomer of (8S, 9R)-Dihydrothis compound | YMC-Pack ODS-A C18 (10 mm × 250 mm, 5 μm) | 60% CH₃CN-H₂O | 35.5 | acgpubs.org |

Liquid Chromatography–Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography–Mass Spectrometry (LC-MS) is an indispensable tool for the rapid detection and profiling of this compound and related metabolites in fungal extracts. researchgate.netnih.govnih.gov This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. thermofisher.com Untargeted metabolomics studies using LC-MS, often employing high-resolution mass spectrometers like the Orbitrap, can provide a comprehensive snapshot of the metabolites present in a sample. illinois.edu Tandem LC-MS (LC-MS/MS) analyses are particularly powerful for identifying known compounds like this compound within complex mixtures by comparing fragmentation patterns to spectral libraries. researchgate.netillinois.edu This approach is a key component of modern metabolite dereplication strategies. nih.gov

Spectrometric Quantification and Identification Methods

Spectrometric techniques are essential for the definitive structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural confirmation of this compound. researchgate.netnih.gov Both ¹H and ¹³C NMR analyses are used to piece together the carbon-hydrogen framework of the molecule. arabjchem.org Quantitative NMR (qNMR) offers a powerful, non-destructive method for determining the absolute concentration of this compound in a sample without the need for identical reference standards. resolvemass.canih.gov The principle of qNMR relies on the direct proportionality between the area of an NMR signal and the number of nuclei responsible for that signal. resolvemass.cafujifilm.com For accurate quantification, specific pulse programs and optimized parameters are crucial to ensure reliable results. nih.gov

Table 2: ¹H and ¹³C NMR Data for an this compound Derivative

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 2 | 165.2 | |

| 3 | 108.6 | |

| 4 | 193.9 | |

| 5 | 100.8 | 6.13 (s) |

| 6 | 162.7 | |

| 7 | 17.8 | 2.29 (s) |

| 8 | 72.8 | 4.31 (d, 3.5) |

| 9 | 33.1 | 2.21 (m) |

| 10 | 25.4 | 1.65 (m), 1.51 (m) |

| 11 | 22.4 | 0.95 (d, 6.6) |

| 12 | 22.3 | 0.93 (d, 6.6) |

Data for (8S, 9R)-dihydrothis compound. acgpubs.org

Advanced Mass Spectrometry for Detailed Structural Characterization

Advanced mass spectrometry (MS) techniques provide critical information for the structural characterization of this compound and its analogs. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is used to determine the precise elemental composition of the molecule from its mass-to-charge ratio (m/z). acgpubs.orgmdpi.com Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecules for analysis. instruct-eric.org Fragmentation analysis, often through tandem MS (MS/MS), provides insights into the molecule's structure by breaking it down into smaller, identifiable pieces. embopress.orgneb.com This fragmentation data is invaluable for confirming the identity of known compounds and for elucidating the structures of new derivatives. embopress.org

Advanced Techniques for Metabolite Dereplication and Discovery

Metabolite dereplication is the rapid identification of known compounds in a biological extract, which allows researchers to focus on discovering novel molecules. researchgate.net This process heavily relies on LC-MS and NMR data. nih.gov One powerful approach is the use of feature-based molecular networking, such as the Global Natural Products Social (GNPS) molecular networking platform. researchgate.net This computational tool clusters metabolites with similar fragmentation patterns, creating "molecular families." By annotating some nodes in a network with known compounds like this compound, researchers can presumptively identify related derivatives within the same cluster. This strategy has successfully led to the dereplication of a series of metabolites related to this compound in fungal extracts. researchgate.net This approach significantly accelerates the discovery of new natural products by quickly distinguishing known compounds from potentially novel ones. biorxiv.org

Global Natural Products Social (GNPS) Molecular Networking Platform

The Global Natural Products Social (GNPS) molecular networking platform is a web-based ecosystem designed for the organization, sharing, analysis, and curation of tandem mass spectrometry (MS/MS) data. ucsd.eduucsd.edu This powerful tool has been instrumental in the dereplication, or rapid identification, of known metabolites from complex mixtures, thereby accelerating the discovery of novel compounds. researchgate.netnih.gov

In the context of this compound research, GNPS is utilized in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The platform organizes the vast MS/MS data into molecular networks where nodes represent parent ions and edges connect structurally related ions. This approach facilitates the visualization of "molecular families" of related compounds.

Detailed Research Findings:

A notable application of this technique was in the analysis of organic extracts from endophytic fungi. Through feature-based molecular networking on the GNPS platform, researchers were able to analyze the metabolites produced by these fungi. researchgate.netnih.gov This analysis led to the successful dereplication of a series of compounds, including this compound. researchgate.netnih.gov

In one such study, a molecular family consisting of 65 nodes was highlighted, with the primary node corresponding to the [M+H]+ adduct of flavipucine. researchgate.net Annotation of the clusters within this extensive network led to the identification of several related compounds:

This compound researchgate.netnih.gov

Dihydrothis compound researchgate.netnih.gov

A tautomeric methoxyl acetal of this compound researchgate.netnih.gov

The ability of GNPS to cluster these related pyridone polyketides demonstrates its efficacy in navigating the chemical diversity of fungal metabolomes and pinpointing specific compounds of interest like this compound and its analogs. researchgate.netnih.gov The platform's reliance on community-curated spectral libraries enhances the confidence of these annotations. ucsd.edu

Genome Mining and Bioinformatic Prediction of Metabolites

Genome mining is a bioinformatic approach that involves scanning the genomic data of an organism to identify biosynthetic gene clusters (BGCs). nih.govfrontiersin.org BGCs are physically clustered sets of genes that together encode the enzymatic machinery for the production of a specific secondary metabolite. researchgate.net This predictive methodology is crucial for linking known natural products to their genetic blueprints and for discovering novel compounds by identifying "orphan" or "cryptic" BGCs whose products are not yet known. frontiersin.orgnih.gov

Detailed Research Findings:

For this compound, genome mining has been successfully employed to identify its BGC in the fungus Aspergillus terreus. nih.govfrontiersin.org The genome of A. terreus NIH 2624 was found to contain a single hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene, ATEG_00325.1, which was identified as the core enzyme responsible for the synthesis of both this compound and its related compound, dihydrothis compound. frontiersin.orgnih.gov

Further investigation using reverse transcription-polymerase chain reaction (RT-PCR) analysis under conditions that induce this compound production suggested that the complete BGC comprises five key genes. frontiersin.orgnih.gov These findings are cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0001122, which describes the complete dihydrothis compound/isoflavipucine gene cluster from A. terreus NIH2624. secondarymetabolites.org

The proposed biosynthetic pathway involves the hybrid PKS-NRPS enzyme synthesizing and releasing a linear precursor molecule, which then undergoes heterocyclization to form the final product. frontiersin.org The identification of this BGC was facilitated by bioinformatic tools such as SMURF (Secondary Metabolite Unknown Region Finder) and antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), which are designed to predict BGCs in fungal genomes. rsc.org A 2021 study of a marine-derived Aspergillus terreus strain (B12) also identified a BGC with 100% identity to the known dihydrothis compound/isoflavipucine cluster through genome mining. nih.gov

Table 1: Genes in the Aspergillus terreus this compound Biosynthetic Gene Cluster

| Gene Identifier | Proposed Function |

|---|---|

| ATEG_00325.1 | Hybrid PKS-NRPS |

| ATEG_00326.1 | Transcription factor |

| ATEG_00329.1 | Biosynthetic gene |

| ATEG_00330.1 | Biosynthetic gene |

| ATEG_00331.1 | Biosynthetic gene |

Data sourced from Gressler et al. (2011) as cited in frontiersin.orgnih.gov.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dihydrothis compound |

| Flavipucine |

Structure-activity Relationship Sar Studies of Isoflavipucine and Its Structural Analogues

Correlating Specific Structural Motifs with Observed Biological Activities

Structure-activity relationship (SAR) studies aim to connect specific parts of a molecule to its biological effects. wikipedia.org For isoflavipucine and its analogues, research has shown that the pyridione epoxide moiety is a critical pharmacophore, particularly for its antibacterial activity against Bacillus subtilis. researchgate.net

The core structure of this compound, a product of fungal polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrids, provides a versatile scaffold for diverse biological activities. researchgate.net The 4-hydroxy pyridone class of compounds, to which this compound belongs, has been isolated from various fungi and includes a range of bioactive molecules. researchgate.net

Studies on flavipucine, a related compound, and its derivatives have provided valuable insights. The antibacterial and cytotoxic activities of several racemic lactams and both enantiomers of flavipucine have been evaluated. researchgate.net Flavipucine and phenylflavipucine, for instance, demonstrated bactericidal activity against Bacillus subtilis. researchgate.net This suggests that the pyridione epoxide group is essential for this specific antibacterial action. researchgate.net

Furthermore, flavipucine exhibited significant cytotoxic activity against several cancer cell lines, with particularly strong activity against human leukemia HL-60 cells. researchgate.netresearchgate.net Interestingly, its cytotoxicity against non-cancerous cell lines was found to be weaker, indicating a degree of selectivity. researchgate.net

The table below summarizes the antibacterial and cytotoxic activities of flavipucine and a key analogue.

Table 1: Biological Activity of Flavipucine and Phenylflavipucine

| Compound | Biological Activity | Target Organism/Cell Line | Key Finding |

|---|---|---|---|

| Flavipucine | Bactericidal | Bacillus subtilis | Pyridione epoxide moiety is a key pharmacophore. researchgate.net |

| Phenylflavipucine | Bactericidal | Bacillus subtilis | researchgate.net |

| Flavipucine | Cytotoxic | Human leukemia HL-60 cells | Strong cytotoxic activity observed. researchgate.netresearchgate.net |

Impact of Stereochemistry on Activity Profiles (e.g., for Dihydrothis compound)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. numberanalytics.comnih.gov In many cases, one enantiomer (a non-superimposable mirror image) of a chiral drug is significantly more active than the other. nih.gov

In the context of this compound-related compounds, the stereochemistry of dihydrothis compound has been a subject of study. The (8R,9S)-dihydrothis compound was identified as a new metabolite from the endophytic fungus Phoma sp. researchgate.net The determination of the absolute configuration of such natural products is crucial for understanding their biological function and is often achieved through methods like vibrational circular dichroism (VCD). researchgate.net

While specific activity data for the individual stereoisomers of dihydrothis compound is not extensively detailed in the provided results, studies on the parent compound, flavipucine, offer some insight. Research on the racemic mixture and individual enantiomers of flavipucine revealed no significant differences in their biological activity. researchgate.netresearchgate.net This finding is somewhat unusual, as stereochemistry often plays a critical role in the efficacy and safety of bioactive molecules. ijpsjournal.com

The table below outlines the key findings related to the stereochemistry of flavipucine.

Table 2: Influence of Stereochemistry on the Biological Activity of Flavipucine

| Compound Form | Biological Activity | Observation |

|---|---|---|

| Racemic flavipucine | Antibacterial and cytotoxic | No significant difference in activity compared to enantiomers. researchgate.netresearchgate.net |

This lack of stereospecificity for flavipucine's activity suggests that the binding interactions with its biological targets may not be highly sensitive to the three-dimensional arrangement at the chiral centers of the molecule.

Rational Design Principles for Modifying this compound Structure to Enhance or Modulate Activity

The rational design of new molecules based on a lead compound like this compound is a cornerstone of medicinal chemistry. nih.gov This process involves making targeted modifications to the chemical structure to improve desired properties, such as potency and selectivity, while minimizing undesirable ones. wikipedia.org The modular nature of the PKS-NRPS enzymes that produce this compound and related compounds offers a unique platform for generating structural diversity through biosynthetic engineering. nih.govresearchgate.net

By understanding the SAR of this compound, researchers can apply several design principles:

Scaffold Hopping : Replacing the core heterocyclic structure of this compound with other bioisosteric rings could lead to new compounds with improved properties. unipa.it This approach has been successful in optimizing the anticancer activity of flavonoids, a different class of natural products. unipa.it

Modification of Substituents : Altering the functional groups attached to the core structure can significantly impact activity. For example, in studies of the related isoflavone glaziovianin A, modification at the O(7)-position led to analogues with enhanced cytotoxicity against HeLa S(3) cells. nih.gov

Combinatorial Biosynthesis : The genetic machinery responsible for producing polyketides can be engineered to create novel compounds. nih.gov By swapping or modifying the catalytic domains within the PKS-NRPS enzymes, it is possible to generate a library of new this compound analogues with altered chemical structures and potentially new biological activities. researchgate.net

The table below summarizes some of the rational design principles that can be applied to this compound.

Table 3: Rational Design Strategies for Modifying this compound

| Design Principle | Approach | Potential Outcome |

|---|---|---|

| Scaffold Hopping | Replace the pyridione epoxide core with bioisosteric heterocycles. | Improved potency, selectivity, and pharmacokinetic properties. unipa.it |

| Substituent Modification | Alter functional groups at various positions on the this compound scaffold. | Enhanced target-specific activity and cytotoxicity. nih.gov |

These rational design approaches, guided by SAR data, provide a powerful framework for the development of new therapeutic agents based on the this compound scaffold. nih.gov

Ecological Roles and Biotechnological Potential of Isoflavipucine

Role as a Fungal Secondary Metabolite in Microbial Ecology

Fungi produce a diverse array of low-molecular-weight compounds known as secondary metabolites that are not essential for their primary growth but play crucial roles in their interaction with the environment. nih.gov These molecules can serve various ecological functions, including acting as defense mechanisms against competitors and predators, or as signaling molecules in symbiotic relationships. numberanalytics.comnih.gov Isoflavipucine is a fungal secondary metabolite produced by various species of the genus Aspergillus, such as Aspergillus terreus and Aspergillus flavipes. researchgate.net

In the complex microbial ecosystems where fungi thrive, secondary metabolites like this compound are thought to contribute to the producing organism's fitness and survival. mdpi.com The production of these compounds is often triggered by specific environmental cues, suggesting they are deployed in response to particular ecological challenges. numberanalytics.com While the precise ecological role of this compound is not fully elucidated, its production by fungi suggests it may be involved in mediating interactions with other microorganisms in their shared habitat. escholarship.org Fungi often exist in communities where they compete for resources, and the production of bioactive compounds can inhibit the growth of competing bacteria and other fungi. numberanalytics.comnih.gov

The genes responsible for the biosynthesis of fungal secondary metabolites are typically organized in biosynthetic gene clusters (BGCs). nih.gov In Aspergillus terreus, the BGC for this compound has been identified and includes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene, which is responsible for the core synthesis of this compound and its related compound, dihydrothis compound. frontiersin.org The clustering of these genes allows for their co-regulation, ensuring that all the necessary enzymes for the production of the final compound are expressed together when needed. nih.gov This coordinated expression is often a response to the presence of other organisms, indicating a role for these metabolites in microbial community dynamics. nih.govnih.gov

Contributions of Endophytic Fungi to Host Plant Interactions through Metabolite Production

Endophytic fungi reside within the tissues of living plants without causing any apparent harm, often engaging in a mutualistic relationship with their host. rsdjournal.orgresearchgate.net This symbiosis can provide numerous benefits to the plant, including enhanced growth, improved nutrient uptake, and increased tolerance to both biotic and abiotic stresses. nih.govnih.gov A key mechanism through which endophytic fungi confer these advantages is the production of a wide array of bioactive secondary metabolites. cabidigitallibrary.orgfrontiersin.org

Furthermore, the interaction between endophytic fungi and their host plants can be complex, involving chemical cross-talk that modulates the plant's own metabolic and signaling pathways. mdpi.comnih.gov The presence of the endophyte can trigger the plant to produce its own defensive compounds or can lead to the synthesis of novel compounds resulting from the interaction between fungal and plant metabolic pathways. nih.gov The production of secondary metabolites by endophytic fungi is a critical component of the symbiotic relationship, contributing to the health and survival of the host plant in its environment. jabonline.inresearchgate.net

Prospects for Bioactive Compound Discovery and Development

Leveraging Genome Mining for Novel this compound-like Metabolites

The advent of whole-genome sequencing has revealed that fungi possess a vast and largely untapped potential for producing secondary metabolites. researchgate.netfrontiersin.org Many of the biosynthetic gene clusters (BGCs) responsible for the production of these compounds remain silent or unexpressed under standard laboratory conditions. nih.govnih.gov Genome mining is a powerful computational approach that involves scanning fungal genomes to identify these BGCs, offering a promising strategy for the discovery of novel bioactive compounds. frontiersin.orgrsc.org

By searching for genes encoding key biosynthetic enzymes like polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), researchers can pinpoint BGCs that may produce novel molecules with interesting biological activities. nih.govrsc.org For instance, the genome of Aspergillus terreus has been shown to contain a single hybrid PKS-NRPS gene cluster responsible for this compound biosynthesis. frontiersin.org Genome mining of A. terreus and related fungal species could lead to the identification of homologous BGCs that produce structurally similar but novel this compound-like metabolites. researchgate.netnih.gov These new compounds may possess unique or improved bioactive properties.

The identification of these "orphan" BGCs is the first step; subsequent efforts are required to activate their expression to produce the corresponding metabolites. nih.gov This can be achieved through various techniques, including manipulating culture conditions, co-cultivation with other microorganisms, or genetic engineering approaches to activate the expression of the BGC. nih.gov The discovery of dihydrothis compound as a natural product from A. terreus was a result of systematically investigating physiological conditions that induce the expression of the otherwise silent this compound BGC. researchgate.net This highlights the potential of combining genome mining with targeted expression studies to unlock the chemical diversity encoded in fungal genomes.

Repurposing Biosynthetic Enzymes for Novel Chemical Synthesis

The modular nature of biosynthetic enzymes, particularly PKSs and NRPSs, makes them attractive targets for protein engineering and synthetic biology. nih.govresearchgate.net These large, multi-domain enzymes function like an assembly line, with each module responsible for the addition and modification of a specific building block in the growing molecular chain. nih.gov By understanding the function of each domain and module, it is possible to engineer these enzymatic systems to produce novel chemical structures. researchgate.netnih.gov

The enzymes involved in the this compound biosynthetic pathway represent a potential toolkit for creating new compounds. nih.gov For example, individual domains or entire modules from the this compound PKS-NRPS could be swapped, deleted, or modified to alter the final product. nih.gov This could involve changing the specificity of the acyltransferase (AT) or adenylation (A) domains to incorporate different precursor molecules, or altering the activity of tailoring enzymes to generate new chemical functionalities. nih.gov

One study demonstrated the unexpected capability of a single NRPS module from the this compound PKS-NRPS of Aspergillus terreus to synthesize thiopyrazine in vitro, a compound structurally different from its role in the native enzyme complex. nih.gov This finding illustrates that individual enzymatic components of a biosynthetic pathway can be repurposed to catalyze novel reactions and generate a wider diversity of chemical products. nih.gov Such biocatalytic approaches offer a sustainable and highly specific alternative to traditional chemical synthesis for the production of complex molecules. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.